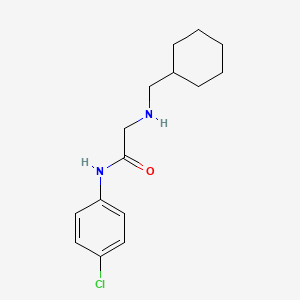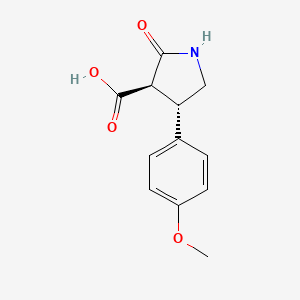
(S)-5-(Amino(cyclopropyl)methyl)-2-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-(Amino(cyclopropyl)methyl)-2-fluoroaniline is a chiral compound featuring a cyclopropyl group, an amino group, and a fluorine atom attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(Amino(cyclopropyl)methyl)-2-fluoroaniline typically involves the formation of the cyclopropyl group and its subsequent attachment to the aniline ring. One common method involves the use of Rhodium-catalyzed decomposition of aryldiazoacetates in the presence of N-vinylphthalimide, which is highly trans-selective . Another method includes the palladium-catalyzed cross-coupling reaction of aryl bromides or triflates with cyclopropylmagnesium bromide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale catalytic processes that ensure high yield and purity. The use of cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents is an example of an efficient industrial method .
Chemical Reactions Analysis
Types of Reactions
(S)-5-(Amino(cyclopropyl)methyl)-2-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted aniline derivatives.
Scientific Research Applications
(S)-5-(Amino(cyclopropyl)methyl)-2-fluoroaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-5-(Amino(cyclopropyl)methyl)-2-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group imposes conformational rigidity on the molecule, which can enhance its binding affinity to the target. The fluorine atom can participate in hydrogen bonding and other interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
1-Aminocyclopropane carboxylic acid (ACC): A natural precursor of the phytohormone ethylene.
Cyclopropylamine: A simpler analog with similar structural features.
Uniqueness
(S)-5-(Amino(cyclopropyl)methyl)-2-fluoroaniline is unique due to the presence of both the cyclopropyl group and the fluorine atom, which confer distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H13FN2 |
|---|---|
Molecular Weight |
180.22 g/mol |
IUPAC Name |
5-[(S)-amino(cyclopropyl)methyl]-2-fluoroaniline |
InChI |
InChI=1S/C10H13FN2/c11-8-4-3-7(5-9(8)12)10(13)6-1-2-6/h3-6,10H,1-2,12-13H2/t10-/m0/s1 |
InChI Key |
TUYKSOGYUFFKJP-JTQLQIEISA-N |
Isomeric SMILES |
C1CC1[C@@H](C2=CC(=C(C=C2)F)N)N |
Canonical SMILES |
C1CC1C(C2=CC(=C(C=C2)F)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


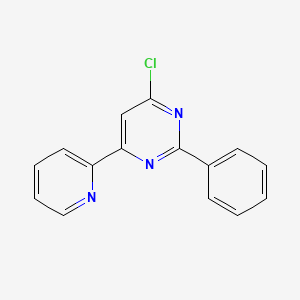


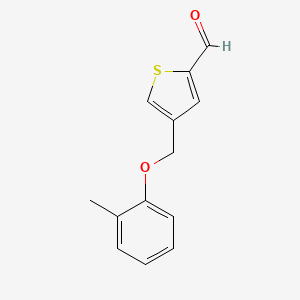
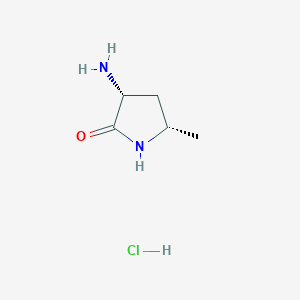

![1-[(Tert-butoxy)carbonyl]-4-(methoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B12985804.png)
![2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)-N,N-dimethylethan-1-amine](/img/structure/B12985811.png)
![Rel-5-benzyl 1-(tert-butyl) (2S,3aR,7aS)-2-(hydroxymethyl)hexahydro-1H-pyrrolo[3,2-c]pyridine-1,5(4H)-dicarboxylate](/img/structure/B12985817.png)
